molecular formula C23H37NO4 B1230089 Karasamine CAS No. 84714-33-0

Karasamine

Cat. No.: B1230089
CAS No.: 84714-33-0
M. Wt: 391.5 g/mol
InChI Key: PEUHZLSMLRCFJM-RLDBGSGHSA-N
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Description

Karasamine is a diterpenoid alkaloid first isolated from the aerial parts of Aconitum karakolicum (Ranunculaceae) . Its molecular formula is C₂₃H₃₇NO₄ (molecular weight: 391.55 g/mol), with the systematic name O14,O16-dimethyl-N-ethyl-karasamine (CAS No. 84714-33-0) . Structurally, it features a diterpene skeleton modified with methyl, ethyl, and oxygenated functional groups. Key derivatives include 1-O-benzoylthis compound (CAS 84732-43-4) and 8-O-acetylthis compound (CAS 161993-25-5), synthesized via benzoylation and acetylation reactions, respectively . These derivatives highlight the reactivity of hydroxyl groups in this compound, enabling structural diversification for pharmacological studies.

Properties

CAS No.

84714-33-0

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5R,8S,9S,16S,17R)-11-ethyl-4,6-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,16-diol

InChI

InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(25)23-13-8-12-15(27-3)10-22(26,18(13)19(12)28-4)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3/t12-,13-,14+,15?,16-,17+,18-,19+,20?,21?,22+,23-/m1/s1

InChI Key

PEUHZLSMLRCFJM-RLDBGSGHSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C

Isomeric SMILES

CCN1CC2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C

Synonyms

karasamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Karasamine belongs to a class of diterpenoid alkaloids commonly found in Aconitum and Delphinium species. Below is a comparative analysis with related compounds:

Structural Features

Table 1: Structural and Functional Group Comparison
Compound Molecular Formula Molecular Weight Source Key Functional Groups
This compound C₂₃H₃₇NO₄ 391.55 Aconitum karakolicum O14,O16-dimethyl, N-ethyl
Neoline C₂₄H₃₉NO₅ 433.58 Aconitum spp. Multiple hydroxyl, acetyl groups
Songorine C₂₂H₃₁NO₃ 357.49 Aconitum soongaricum Ketone, methyl ester
Delsoline C₂₅H₄₁NO₇ 467.60 Delphinium spp. Lactone ring, hydroxyl groups
  • This compound vs. Neoline: While both are diterpenoid alkaloids, Neoline (C₂₄H₃₉NO₅) has additional oxygen atoms and acetyl groups, enhancing its polarity compared to this compound .
  • This compound vs. Songorine : Songorine lacks the N-ethyl and O-methyl groups of this compound, instead featuring a ketone and methyl ester, which may reduce its stability under basic conditions .
  • This compound vs. Delsoline : Delsoline contains a lactone ring, absent in this compound, which influences its pharmacokinetic properties, such as solubility and bioavailability .

Spectral and Chemical Reactivity

  • ¹³C NMR Data : this compound exhibits distinct quaternary carbon shifts at δ 70–90 ppm, attributed to its O-methyl and N-ethyl groups, differing from the δ 50–60 ppm signals in lactone-type alkaloids like Delsoline .
  • Fragmentation Patterns : Mass spectrometry reveals this compound fragments at m/z 330 (loss of –OCH₃), while Songorine fragments at m/z 298 (loss of –COOCH₃), reflecting differences in substituent lability .
  • Derivatization Potential: this compound’s 1-O-benzoyl derivative demonstrates selective reactivity at the hydroxyl group, a feature less pronounced in Neoline due to steric hindrance from acetyl groups .

Pharmacological and Physicochemical Properties

  • Solubility : this compound’s moderate solubility in ether and acetone contrasts with the high aqueous solubility of lactone-containing alkaloids like Delsoline .
  • Toxicity: Diterpenoid alkaloids, including this compound, are generally cardiotoxic and neurotoxic, but the presence of O-methyl groups in this compound may mitigate these effects compared to unmodified analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Karasamine
Reactant of Route 2
Karasamine

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